molecular formula C11H16N2O2 B038453 5-Amino-2-(butylamino)benzoic acid CAS No. 117821-63-3

5-Amino-2-(butylamino)benzoic acid

Cat. No.: B038453
CAS No.: 117821-63-3
M. Wt: 208.26 g/mol
InChI Key: UFTJLYIVQPGJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(butylamino)benzoic acid is a substituted benzoic acid derivative featuring an amino group at the 5-position and a butylamino group at the 2-position of the aromatic ring. The butylamino substituent likely enhances lipophilicity compared to simpler analogs, influencing solubility and reactivity.

Properties

CAS No.

117821-63-3

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-amino-2-(butylamino)benzoic acid

InChI

InChI=1S/C11H16N2O2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11(14)15/h4-5,7,13H,2-3,6,12H2,1H3,(H,14,15)

InChI Key

UFTJLYIVQPGJSP-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCNC1=C(C=C(C=C1)N)C(=O)O

Synonyms

Benzoic acid, 5-amino-2-(butylamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-amino-2-(butylamino)benzoic acid and their distinguishing features:

Compound Name Substituents Key Properties/Applications References
This compound 5-NH₂, 2-(C₄H₉NH) High lipophilicity; potential pharmacological applications
5-Bromo-2-(phenylamino)benzoic acid 5-Br, 2-(C₆H₅NH) Crystallizes in acetone; hydrogen-bonded dimer structure
5-Amino-2-hydroxybenzoic acid 5-NH₂, 2-OH High solubility in ethers (e.g., dioxane, THF); used in solubility studies
5-Acetamido-2-aminobenzoic acid 5-NHCOCH₃, 2-NH₂ Molecular weight: 194.19 g/mol; used in biochemical assays
5-Amino-2-benzamidobenzoic acid 5-NH₂, 2-(C₆H₅CONH) CAS 4958-56-9; explored in synthetic chemistry

Physicochemical Properties

  • Solubility: The 2-hydroxy substituent in 5-amino-2-hydroxybenzoic acid enhances solubility in polar solvents (e.g., water, ethanol) compared to the butylamino analog, which is expected to favor nonpolar solvents .
  • Extraction Efficiency: Benzoic acid derivatives with larger substituents (e.g., butylamino) exhibit slower extraction rates in emulsion liquid membranes compared to smaller analogs like phenol, due to lower effective diffusivity .
  • Thermal Stability : The presence of bulky substituents (e.g., bromo, benzamido) may reduce melting points compared to simpler derivatives, as seen in related compounds .

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